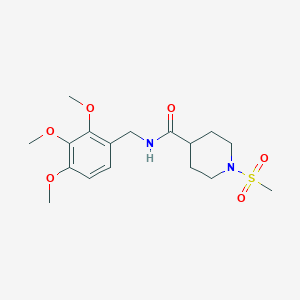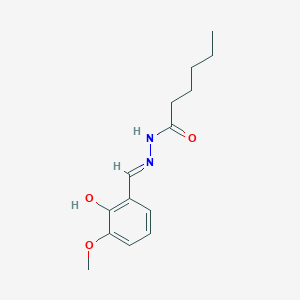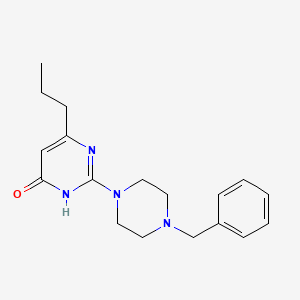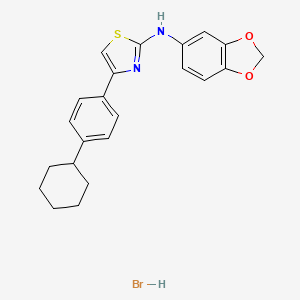![molecular formula C21H29N3O2 B6086697 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research applications. It is commonly referred to as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP acts as a selective antagonist of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, MPEP inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, which is critical for learning and memory. This mechanism of action makes MPEP a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects of MPEP suggest that it may have therapeutic potential in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPEP in lab experiments is its selectivity for 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the likelihood of off-target effects, which can confound experimental results. However, one limitation of MPEP is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on MPEP. One area of interest is the development of more potent and selective 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol antagonists that can overcome the limitations of MPEP. Another area of interest is the investigation of the therapeutic potential of MPEP in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the role of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol in the regulation of synaptic plasticity and its potential involvement in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
In conclusion, MPEP is a potent antagonist of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol that has shown promise in the treatment of various neurological disorders. Its selectivity and specificity make it a valuable tool for lab experiments, and its potential therapeutic applications make it a promising candidate for drug development. Further research on MPEP and its mechanism of action may lead to the development of novel treatments for neurological disorders.
Métodos De Síntesis
MPEP can be synthesized using a multi-step process that involves the reaction of piperazine with 3-methoxybenzyl bromide, followed by the reaction of the resulting compound with 6-methyl-2-pyridinemethanol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. The purity of MPEP can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models. MPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-17-5-3-7-19(22-17)15-24-11-10-23(16-20(24)9-12-25)14-18-6-4-8-21(13-18)26-2/h3-8,13,20,25H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWAGRORDODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-(3-Methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
